Promestriene-d3
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Overview
Description
. It is a deuterated form of promestriene, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of promestriene.
Preparation Methods
Promestriene-d3 is synthesized using a multi-step process that involves the modification of estradiol. The synthesis begins with the preparation of estradiol-propyl ether using the Williamson synthesis method. Sodium hydride is used as an alkaline catalyst, and methyl iodide is employed as a reagent to introduce the methoxy group at the 17β position . The deuterium atoms are incorporated during the synthesis to produce the deuterated form of promestriene.
Chemical Reactions Analysis
Promestriene-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Promestriene-d3 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of promestriene and its derivatives.
Biology: this compound is used in biological studies to understand its effects on cellular processes and its interaction with biological molecules.
Medicine: It is used in pharmacokinetic studies to track the metabolism and distribution of promestriene in the body.
Mechanism of Action
Promestriene-d3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the activation of the estrogen receptor pathway, which regulates various physiological processes such as cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
Promestriene-d3 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:
Promestriene: The non-deuterated form of promestriene.
Estradiol: The natural estrogen hormone.
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3 |
InChI Key |
IUWKNLFTJBHTSD-DGLXHAEHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Origin of Product |
United States |
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